3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC15072115
Molecular Formula: C30H39N5O3S
Molecular Weight: 549.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H39N5O3S |
|---|---|
| Molecular Weight | 549.7 g/mol |
| IUPAC Name | 3-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C30H39N5O3S/c1-22-7-8-23(2)27(20-22)33-12-14-34(15-13-33)28(36)6-4-3-5-11-35-29(37)25-21-24(32-16-18-38-19-17-32)9-10-26(25)31-30(35)39/h7-10,20-21H,3-6,11-19H2,1-2H3,(H,31,39) |
| Standard InChI Key | YRUFCRMSWYXDDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Introduction
The compound 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one is a complex organic molecule belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound features a unique structural arrangement that includes a piperazine moiety and a morpholino group, which may contribute to its pharmacological potential.
Synthesis and Chemical Reactivity
The synthesis of 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one typically involves multi-step organic reactions. These processes often require controlled conditions such as temperature control and inert atmospheres to maximize yield and purity. Common solvents like dimethyl sulfoxide (DMSO) may facilitate nucleophilic substitutions.
| Synthetic Steps | Conditions | Purification Techniques |
|---|---|---|
| Multi-step reactions | Temperature control, inert atmosphere (e.g., nitrogen) | Chromatography (e.g., HPLC) |
| Nucleophilic substitutions | Solvents like DMSO | Recrystallization |
Analytical Techniques for Characterization
Characterization of this compound involves various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for monitoring reaction progress and confirming product identity.
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Mass Spectrometry: Used to determine molecular weight and structure.
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Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-vis): Useful for analyzing the purity and structural integrity of the compound.
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(2,3-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone | Contains methoxy groups; trifluoromethyl substituent | Antitumor |
| 1-(2,5-dimethoxybenzyl)-4-(3-pyridinylmethyl)piperazine | Piperazine ring; methoxy groups | Antidepressant |
| 5-(2,3-dimethoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one | Thiazolidinone core; benzylidene group | Antimicrobial |
| 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one | Quinazolinone core; piperazine and morpholino groups | Potential anti-inflammatory, antimicrobial, anticancer |
The unique combination of functional groups in 3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one may confer distinct pharmacological properties compared to similar compounds.
Potential Applications
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